molecular formula C12H13ClN2O3 B3049749 Ethyl .alpha.-(o-chlorophenylhydrazono)acetoacetate CAS No. 21836-30-6

Ethyl .alpha.-(o-chlorophenylhydrazono)acetoacetate

Cat. No.: B3049749
CAS No.: 21836-30-6
M. Wt: 268.69 g/mol
InChI Key: OPSYMAKKHSULSJ-UHFFFAOYSA-N
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Description

Ethyl α-(o-chlorophenylhydrazono)acetoacetate is a hydrazone derivative of ethyl acetoacetate, characterized by an o-chlorophenylhydrazono substituent at the α-position. This compound is part of a broader class of hydrazonyl halides, which are pivotal intermediates in synthesizing heterocyclic compounds such as spiroheterocycles and pyrimidines . Its molecular structure features a planar Caryl–NH–N=C unit with a Z-configuration at the carbon-nitrogen double bond, enabling intramolecular hydrogen bonding that stabilizes its crystalline form . Synthetically, it is prepared via coupling ethyl acetoacetate derivatives with diazonium salts generated from o-chloroaniline under acidic conditions, yielding products with high purity (85% yield) after recrystallization . Applications include pharmaceutical intermediates and agrochemical precursors due to its reactivity in cyclocondensation and alkylation reactions .

Properties

IUPAC Name

ethyl 2-[(2-chlorophenyl)diazenyl]-3-hydroxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-7-5-4-6-9(10)13/h4-7,16H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSYMAKKHSULSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21836-30-6
Record name 2-((2-CHLORO-PHENYL)-HYDRAZONO)-3-OXO-BUTYRIC ACID ETHYL ESTER
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl .alpha.-(o-chlorophenylhydrazono)acetoacetate typically involves the reaction of ethyl acetoacetate with o-chlorophenylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl .alpha.-(o-chlorophenylhydrazono)acetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives. Substitution reactions result in the formation of new compounds with altered functional groups .

Scientific Research Applications

Ethyl .alpha.-(o-chlorophenylhydrazono)acetoacetate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl .alpha.-(o-chlorophenylhydrazono)acetoacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biochemical and physiological effects, depending on the context of its use .

Comparison with Similar Compounds

Structural and Electronic Variations

Ethyl α-(o-chlorophenylhydrazono)acetoacetate is compared to analogs with differing substituents on the phenyl ring or hydrazono group. Key examples include:

Compound Name Substituent(s) Key Properties/Applications References
Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate 4-Cl on phenyl ring Higher thermal stability (m.p. 428–431 K); used in spiroheterocycle synthesis
Ethyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate 3-CF₃ on phenyl ring Enhanced electron-withdrawing effects; improved reactivity in heteroannulation reactions
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate 4-OCH₃ on phenyl ring Electron-donating group increases solubility in polar solvents; used in dye intermediates
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]acetate 2-F on phenyl ring Lower melting point; utilized in fluorinated drug precursors

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity at the hydrazono carbon, accelerating nucleophilic attacks in cyclization reactions .
  • Electron-donating groups (e.g., OCH₃) increase solubility but reduce reactivity in base-catalyzed condensations .
  • Ortho-substituents (e.g., o-Cl) introduce steric hindrance, affecting crystal packing and hydrogen-bonding networks compared to para-substituted analogs .
Physicochemical Properties
  • Melting Points : Ortho-substituted derivatives (e.g., o-Cl: 428–431 K ) exhibit higher melting points than para-substituted analogs (e.g., p-OCH₃: ~393 K ) due to tighter crystal packing.
  • Solubility: Methoxy-substituted derivatives show superior solubility in ethanol and DMSO (>50 mg/mL) compared to chloro-substituted analogs (<20 mg/mL) .
  • Spectroscopic Signatures : IR spectra of o-chloro derivatives display distinct N–H stretching at 3250 cm⁻¹ and C=O vibrations at 1705 cm⁻¹, whereas trifluoromethyl analogs show C–F stretches near 1150 cm⁻¹ .

Biological Activity

Ethyl .alpha.-(o-chlorophenylhydrazono)acetoacetate is a compound of interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of o-chlorophenylhydrazine with ethyl acetoacetate. This reaction can be facilitated under acidic or basic conditions, leading to the formation of the hydrazone derivative. The general reaction can be summarized as follows:

Ethyl Acetoacetate+o ChlorophenylhydrazineEthyl α (ochlorophenylhydrazono)acetoacetate\text{Ethyl Acetoacetate}+\text{o Chlorophenylhydrazine}\rightarrow \text{Ethyl }\alpha \text{ }(o-\text{chlorophenylhydrazono})\text{acetoacetate}

Antimicrobial Activity

Numerous studies have demonstrated that compounds containing hydrazone moieties exhibit significant antimicrobial activity. This compound has shown promising results against various bacterial strains. For instance, a study indicated that derivatives with chlorine substitutions exhibited enhanced antibacterial effects, achieving up to 74.73% inhibition in certain strains when tested at a dose of 100 mg/kg in vivo .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that hydrazone derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Specifically, this compound has been linked to significant anti-proliferative activity against several cancer cell lines, with studies reporting IC50 values that suggest effective cytotoxicity .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. The presence of electron-withdrawing groups like chlorine enhances its biological activity, making it a candidate for further development in anti-inflammatory therapies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Case Study 1: Antibacterial Activity Assessment

A study conducted on various substituted hydrazones, including this compound, revealed that compounds with halogen substitutions exhibited superior antibacterial properties compared to their non-substituted counterparts. The study involved testing against Gram-positive and Gram-negative bacteria, where the chlorinated derivatives showed higher zones of inhibition .

Case Study 2: Anticancer Activity Evaluation

In another investigation focusing on the anticancer potential of hydrazone derivatives, this compound was tested on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis .

Summary of Biological Activities

Activity Effectiveness Mechanism
AntimicrobialUp to 74.73% inhibitionDisruption of bacterial cell walls
AnticancerSignificant cytotoxicityInduction of apoptosis
Anti-inflammatoryReduction in pro-inflammatory markersInhibition of cytokines and enzymes

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl α-(o-chlorophenylhydrazono)acetoacetate?

Ethyl α-(o-chlorophenylhydrazono)acetoacetate is typically synthesized via condensation of ethyl acetoacetate with o-chlorophenylhydrazine. This reaction proceeds under mild acidic or solvent-mediated conditions, similar to the synthesis of pyrazolone derivatives (e.g., Edaravone), where phenylhydrazine reacts with ethyl acetoacetate in ethanol at 50°C . Key factors include solvent choice (e.g., ethanol, V(ethanol):V(ethyl acetoacetate) = 3:1) and controlled addition of reactants to minimize side reactions. Post-synthesis purification via crystallization or chromatography ensures high yield (>90%) and purity.

Q. How can NMR spectroscopy characterize the tautomeric equilibrium and structural dynamics of this compound?

Variable-temperature (VT) NMR is critical for analyzing tautomerism and dynamic exchange processes. For ethyl acetoacetate derivatives, α- and γ-protons exhibit distinct chemical shifts (δ ~3.3–4.3 ppm for α-H; δ ~2.2–2.5 ppm for γ-H), while the hydrazono group introduces additional splitting due to E/Z isomerism . At low temperatures, exchange broadening is minimized, allowing observation of discrete signals. Integration of peaks quantifies tautomeric ratios, with keto-enol equilibria often influenced by solvent polarity and substituent effects.

Q. What role does Ethyl α-(o-chlorophenylhydrazono)acetoacetate play in multicomponent reactions (MCRs)?

As a β-ketoester derivative, this compound participates in MCRs like the Biginelli reaction, forming dihydropyrimidinones (DHPMs) with aldehydes and urea. The hydrazono moiety enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks. For example, in solvent-free Biginelli reactions catalyzed by Keggin heteropolyacids, yields >80% are achieved at 80°C . Mechanistic studies highlight the role of acidic sites in activating carbonyl groups for cyclocondensation.

Advanced Research Questions

Q. How can Taguchi robust design optimize asymmetric reductions or condensations involving this compound?

The Taguchi method systematically optimizes reaction parameters (e.g., pH, temperature, substrate ratios) to maximize yield and enantioselectivity. For asymmetric reductions of similar β-ketoesters (e.g., ethyl 4-chloroacetoacetate), eight variables (e.g., co-substrate concentration, agitation rate) were tested using orthogonal arrays, identifying optimal conditions for baker’s yeast-mediated synthesis of chiral alcohols . This approach minimizes experimental runs while resolving interactions between variables.

Q. What strategies resolve contradictions in NMR data caused by dynamic exchange processes?

Dynamic NMR (DNMR) and line-shape analysis quantify exchange rates between tautomers or isomers. For ethyl acetoacetate, exchange between keto and enol forms broadens signals at intermediate temperatures, but cooling to –40°C resolves individual resonances . For hydrazono derivatives, isotopic labeling (e.g., 15N) or computational modeling (DFT) can assign ambiguous peaks and validate proposed exchange mechanisms .

Q. How do computational methods enhance understanding of reactivity and electronic structure?

Density Functional Theory (DFT) calculations predict reaction pathways, transition states, and charge distribution. Hirshfeld surface analysis, combined with X-ray crystallography, reveals intermolecular interactions (e.g., hydrogen bonds, π-stacking) in crystalline derivatives . For Ethyl α-(o-chlorophenylhydrazono)acetoacetate, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, guiding regioselective functionalization.

Q. What catalytic mechanisms govern its participation in Knoevenagel or Aldol condensations?

In Knoevenagel reactions, base catalysts (e.g., piperidine) deprotonate the active methylene group, generating enolates that attack aldehydes. For ethyl acetoacetate derivatives, side reactions (e.g., Aldol condensation) are suppressed by using mild acids (e.g., boric acid) or solvent-free conditions . Kinetic studies show that electron-withdrawing groups (e.g., –Cl) on the phenylhydrazono moiety accelerate enolate formation, improving condensation efficiency.

Methodological Notes

  • Spectral Analysis : Combine VT-NMR, IR (C=O stretching ~1700–1750 cm⁻¹), and HRMS for structural validation.
  • Synthetic Optimization : Use Design of Experiments (DoE) to evaluate solvent polarity, temperature, and catalyst loading.
  • Computational Tools : Gaussian or ORCA for DFT; Mercury or CrystalExplorer for crystallography.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl .alpha.-(o-chlorophenylhydrazono)acetoacetate
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Ethyl .alpha.-(o-chlorophenylhydrazono)acetoacetate

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